molecular formula C14H14O3S B6372360 2-Methyl-5-(4-methylsulfonylphenyl)phenol CAS No. 1261962-62-2

2-Methyl-5-(4-methylsulfonylphenyl)phenol

Cat. No.: B6372360
CAS No.: 1261962-62-2
M. Wt: 262.33 g/mol
InChI Key: OKLJMESPKCUGPF-UHFFFAOYSA-N
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Description

2-Methyl-5-(4-methylsulfonylphenyl)phenol is an organic compound with the molecular formula C14H14O3S. It is a derivative of phenol, characterized by the presence of a methyl group and a methylsulfonyl group attached to the phenyl rings.

Properties

IUPAC Name

2-methyl-5-(4-methylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3S/c1-10-3-4-12(9-14(10)15)11-5-7-13(8-6-11)18(2,16)17/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLJMESPKCUGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683999
Record name 4'-(Methanesulfonyl)-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261962-62-2
Record name 4'-(Methanesulfonyl)-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-methylsulfonylphenyl)phenol typically involves the sulfonation of a methyl-substituted phenol derivative. One common method includes the reaction of 2-methylphenol with a sulfonating agent such as methylsulfonyl chloride in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4-methylsulfonylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-5-(4-methylsulfonylphenyl)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals with dual antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-methylsulfonylphenyl)phenol involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The compound’s structure allows it to fit into the active site of COX-2, thereby preventing the formation of pro-inflammatory prostaglandins. Additionally, the presence of the methylsulfonyl group may enhance its binding affinity and selectivity towards COX-2 .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(4-methylsulfonylphenyl)phenol
  • 2-Methyl-6-(4-methylsulfonylphenyl)phenol
  • 2-Methyl-5-(4-methylsulfonylphenyl)aniline

Uniqueness

2-Methyl-5-(4-methylsulfonylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the methyl and methylsulfonyl groups influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .

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